[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride
Overview
Description
“[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride” is a chemical compound with the CAS Number: 152482-94-5 . It has a molecular weight of 251.18 and its linear formula is C9 H10 N2 S . 2 Cl H . The compound is a solid at room temperature .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 251.18 and its linear formula is C9 H10 N2 S . 2 Cl H .
Scientific Research Applications
Chemistry and Properties
Benzothiazole derivatives, including compounds similar to "[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride," are noted for their fascinating variability in chemistry and properties. These compounds have been studied for their preparation procedures, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Research highlights the potential for discovering new analogues and investigating their unique applications (Boča, Jameson, & Linert, 2011).
Pharmacological Applications
Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities. These activities range from antimicrobial and antiviral to anti-inflammatory and anticancer properties. The structural diversity of benzothiazole scaffolds has made them a focus of drug discovery, leading to the development of compounds with significant therapeutic potential (Bhat & Belagali, 2020). For example, 2-arylbenzothiazoles have emerged as important pharmacophores in the development of antitumor agents, indicating the relevance of benzothiazole derivatives in medicinal chemistry and their potential for further therapeutic exploration (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Synthetic and Industrial Applications
The synthesis and transformations of benzothiazole derivatives have been a subject of interest due to their applications in developing new drugs and materials. New synthetic approaches and patterns of reactivity have been explored, focusing on green chemistry principles and the creation of pharmacologically active heterocycles. This research underlines the industrial demand for benzothiazole derivatives, demonstrating their importance in both organic synthesis and the development of therapeutic agents (Zhilitskaya, Shainyan, & Yarosh, 2021).
Biological Activities
Benzothiazole moieties and their derivatives have been extensively researched for their antimicrobial and antiviral activities, making them candidates for developing new antimicrobial or antiviral agents. Their broad spectrum of biological activities has prompted investigations into their mechanisms of action against various pathogens, including efforts to combat the COVID-19 pandemic. This research indicates the potential of benzothiazole derivatives in addressing global health concerns and the need for further pharmaceutical studies to ensure their safety and efficacy (Elamin, Amani Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Safety and Hazards
“[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride” is classified as an Eye Irritant (category 2) and Skin Irritant (category 2) . The safety information includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation . The precautionary statements include: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
The synthesis of benzothiazoles often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The resulting benzothiazoles can exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and enzyme inhibition .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-methylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.2ClH/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10;;/h3-6H,7,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCARJPROZQGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC2=CC=CC=C2S1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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